molecular formula C12H16ClNO B13310846 5-chloro-N-(1-cyclopropylethyl)-2-methoxyaniline

5-chloro-N-(1-cyclopropylethyl)-2-methoxyaniline

Cat. No.: B13310846
M. Wt: 225.71 g/mol
InChI Key: VXKVVPKBBNHFAB-UHFFFAOYSA-N
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Description

5-chloro-N-(1-cyclopropylethyl)-2-methoxyaniline is an organic compound with a molecular formula of C12H16ClNO This compound is known for its unique structural features, which include a chloro group, a cyclopropylethyl group, and a methoxy group attached to an aniline base

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-chloro-N-(1-cyclopropylethyl)-2-methoxyaniline typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 5-chloro-2-methoxyaniline and 1-cyclopropylethylamine.

    Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a suitable solvent like ethanol or methanol. The reaction mixture is heated to a specific temperature, usually around 60-80°C, to facilitate the formation of the desired product.

    Catalysts and Reagents: Catalysts such as palladium on carbon (Pd/C) and reagents like sodium borohydride (NaBH4) are commonly used to enhance the reaction efficiency and yield.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors or continuous flow reactors. The process is optimized to ensure high yield and purity of the final product. Quality control measures, including chromatography and spectroscopy, are employed to monitor the reaction progress and product quality.

Chemical Reactions Analysis

Types of Reactions

5-chloro-N-(1-cyclopropylethyl)-2-methoxyaniline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to yield amine derivatives.

    Substitution: The chloro group in the compound can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols to form substituted aniline derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Amines, thiols

Major Products Formed

    Oxidation: Quinones, oxidized derivatives

    Reduction: Amine derivatives

    Substitution: Substituted aniline derivatives

Scientific Research Applications

5-chloro-N-(1-cyclopropylethyl)-2-methoxyaniline has a wide range of applications in scientific research, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and dyes.

Mechanism of Action

The mechanism of action of 5-chloro-N-(1-cyclopropylethyl)-2-methoxyaniline involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, leading to the modulation of biochemical pathways. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways are subject to ongoing research.

Comparison with Similar Compounds

Similar Compounds

  • 5-chloro-N-(1-cyclopropylethyl)-2-methylaniline
  • 5-chloro-N-(1-cyclopropylethyl)-2-ethoxyaniline
  • 5-chloro-N-(1-cyclopropylethyl)-2-hydroxyaniline

Uniqueness

5-chloro-N-(1-cyclopropylethyl)-2-methoxyaniline is unique due to the presence of the methoxy group, which imparts distinct electronic and steric properties. This uniqueness can influence its reactivity and interaction with biological targets, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C12H16ClNO

Molecular Weight

225.71 g/mol

IUPAC Name

5-chloro-N-(1-cyclopropylethyl)-2-methoxyaniline

InChI

InChI=1S/C12H16ClNO/c1-8(9-3-4-9)14-11-7-10(13)5-6-12(11)15-2/h5-9,14H,3-4H2,1-2H3

InChI Key

VXKVVPKBBNHFAB-UHFFFAOYSA-N

Canonical SMILES

CC(C1CC1)NC2=C(C=CC(=C2)Cl)OC

Origin of Product

United States

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